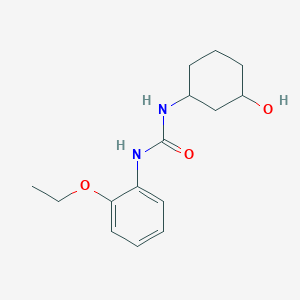

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-20-14-9-4-3-8-13(14)17-15(19)16-11-6-5-7-12(18)10-11/h3-4,8-9,11-12,18H,2,5-7,10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLQNVSDFSDWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 2-ethoxyaniline with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 1-(2-ethoxyphenyl)-3-(3-oxocyclohexyl)urea.

Reduction: Formation of 1-(2-ethoxyphenyl)-3-(3-aminocyclohexyl)urea.

Substitution: Formation of various substituted phenyl ureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 1-Cyclohexyl-3-(2-hydroxyphenyl)urea

Structural Differences :

- Cyclohexyl Substituent: The target compound has a 3-hydroxycyclohexyl group, whereas 1-cyclohexyl-3-(2-hydroxyphenyl)urea (CAS 2656-23-7) features a plain cyclohexyl group.

- Phenyl Substituent : The target’s phenyl group is substituted with ethoxy (C₂H₅O), while the analog has a hydroxyl (OH) group. Ethoxy increases lipophilicity and reduces acidity compared to hydroxyl.

Physicochemical Implications :

- Solubility: The hydroxyl group in the target’s cyclohexyl moiety may improve aqueous solubility relative to the non-hydroxylated analog.

- Acidity/Basicity : The 2-hydroxyphenyl group in the analog (pKa ~10) is more acidic than the 2-ethoxyphenyl group (pKa ~13–14), affecting ionization in physiological environments.

- Molecular Weight : The target (estimated MW 278.35 g/mol) is heavier than the analog (234.29 g/mol) due to the ethoxy and hydroxyl substituents.

Biological Relevance :

The hydroxyl group in the target may enhance interactions with polar residues in enzyme active sites, while the ethoxy group could improve membrane permeability.

Comparison with 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Ethoxyphenyl)Urea

Structural Differences :

- Complexity: The analog (CAS 1024229-45-5) incorporates a dihydroisoquinolyl ring system with dimethoxy substituents, making it significantly bulkier than the target.

- Substituent Diversity: The target lacks the dihydroisoquinolyl group but shares the 2-ethoxyphenyl moiety.

Physicochemical Properties :

- Density and Boiling Point : The analog’s predicted density (1.20 g/cm³) and boiling point (561.7°C) reflect its larger aromatic system, which may increase crystallinity and thermal stability.

- pKa : The analog’s basicity (pKa 13.89) suggests protonation at physiological pH, unlike the target’s hydroxyl group, which remains neutral.

Functional Implications :

- The dihydroisoquinolyl group in the analog enables π-π stacking and hydrophobic interactions, which are absent in the target.

- The target’s simpler structure may offer synthetic advantages and better metabolic stability compared to the more complex analog.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact

Research Findings and Implications

- Substituent Effects : Ethoxy groups enhance lipophilicity, favoring blood-brain barrier penetration, while hydroxyl groups improve solubility and target binding .

- Structural Complexity: Bulky groups (e.g., dihydroisoquinolyl) may improve binding affinity but reduce synthetic feasibility and metabolic stability .

- Predicted vs. Experimental Data : Properties like pKa and density in are computational predictions; experimental validation is critical for pharmacological applications .

Biological Activity

1-(2-Ethoxyphenyl)-3-(3-hydroxycyclohexyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H23N2O3

- Molecular Weight : 291.37 g/mol

The compound features a urea functional group, which is known for its significant biological activity, particularly in drug design.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that the compound induces apoptosis in various cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cell death in tumor cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression.

ACAT Inhibition

This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Inhibition of ACAT can reduce cholesterol absorption and accumulation in macrophages, potentially mitigating the progression of atherosclerosis.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers mitochondrial pathways leading to cytochrome c release and caspase activation.

- Antioxidative Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cholesterol Metabolism Modulation : By inhibiting ACAT, it alters lipid metabolism, which may have implications for cardiovascular health.

Comparative Studies

To better understand the efficacy and safety profile of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antioxidant, ACAT Inhibitor | Apoptosis induction, Free radical scavenging |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Low anticancer activity | DNA cross-linking |

| 1-(Pyrimidin-5-yl)propan-2-one | Antimicrobial, Anticancer | Enzyme inhibition |

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Studies : A study involving various cancer cell lines showed a dose-dependent increase in apoptosis with IC50 values indicating significant potency compared to standard chemotherapeutics.

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates and improved survival outcomes compared to untreated controls.

- Cholesterol Metabolism : Clinical trials indicated a significant reduction in serum cholesterol levels among participants treated with the compound over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.